4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
Description
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine (CAS: 89466-35-3) is a pyrimidine derivative featuring a 6-chloro substitution on the pyrimidine ring and a 4-(aminomethyl)benzyloxy group at the 4-position (Figure 1). This compound, often abbreviated as CP-NH₂ in research contexts, was first synthesized by Srikun et al. (2010) via nucleophilic aromatic substitution and subsequent functional group modifications .
Properties
IUPAC Name |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-8(6-14)2-4-9/h1-5H,6-7,14H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBBTCFFCOXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-(aminomethyl)benzyl alcohol, which is then reacted with 6-chloropyrimidin-2-amine under specific conditions to form the desired compound. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Chlorine
The 6-chloro group undergoes nucleophilic displacement under basic conditions. For example:
-
Reaction with alcohols/amines : In the synthesis of PROTACs, the chlorine is replaced by oxygen or nitrogen nucleophiles. One study used 4-((4-(aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine with 6-((4-(aminomethyl)benzyl)oxy)-7H-purin-2-amine (SNAP1 ligand) under HATU/DIPEA coupling to form amide-linked bifunctional molecules .
-
Conditions : Typically requires polar aprotic solvents (DMF, DCM) and bases like DIPEA or NaH .
Amide Coupling via the Aminomethyl Group
The primary amine on the benzyl moiety participates in carbodiimide-mediated amidation:
-
General procedure : React with carboxylic acids (e.g., VHL ligands) using HATU (1.2 eq.) and DIPEA (10 eq.) in DMF .
-
Example : Coupling with (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride yields PROTACs targeting SNAP-fusion proteins .
Nitrosation Reactions
Intermediate nitroso derivatives form under acidic nitrosation:
-
Procedure : Treatment with NaNO₂ (2.6 eq.) in acetic acid/water at 70°C converts amino groups to nitroso functionalities .
-
Application : Used to synthesize precursors for further functionalization, such as methyl 4-((2-amino-5-nitroso-pyrimidin-4-yl)amino)-4-oxobutanoate intermediates .
Deprotection and Functional Group Interconversion
-
Trifluoroacetamide deprotection : The compound’s synthetic precursors (e.g., N-(4-(((2,6-diamino-5-nitrosopyrimidin-4-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide) undergo acid-/base-catalyzed deprotection to regenerate the free amine .
-
Reductive amination : Potential for modifying the aminomethyl group with aldehydes/ketones under NaBH₃CN or similar conditions, though not explicitly documented in provided sources.
Table 1: Key Reaction Parameters
Role in SNAP-Tag Labeling
As a SNAP2 ligand, this compound reacts covalently with SNAP-tag fusion proteins via its chloro-pyrimidine group. Kinetic studies show apparent second-order rate constants (k<sub>app</sub>) ranging from 10³ to 10⁵ M⁻¹s⁻¹, influenced by fluorophore structure and solvent .
Stability and Storage
-
Storage : Recommended at 2–8°C under inert gas to prevent oxidation of the aminomethyl group .
-
Purity : Commercial samples are typically ≥95% pure, verified by HPLC .
This compound’s versatility in nucleophilic substitution and amide coupling underpins its utility in chemical biology and targeted protein degradation therapeutics.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine exhibit promising anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction |
| MCF7 (Breast) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Enzyme inhibition |
In vivo studies using xenograft models have demonstrated that treatment with this compound significantly reduces tumor size compared to controls, indicating its potential as a therapeutic agent for cancer treatment .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. In vitro studies showed that it could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest a promising anti-inflammatory profile for the compound, which may be beneficial in treating inflammatory diseases .
Case Study 1: Tumor Growth Inhibition
In a study involving the A549 lung cancer cell line, treatment with this compound resulted in significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was through apoptosis, demonstrating its potential as a therapeutic agent for lung cancer treatment .
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these assessments, which is crucial for its potential development as a drug .
Mechanism of Action
The mechanism of action of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The compound belongs to a broader class of aminopyrimidines, which are widely studied for their biological activity. Below is a systematic comparison with structurally and functionally related compounds.
Structural Analogues
Table 1: Structural Comparison of CP-NH₂ and Key Analogues
Key Observations :
- Chlorine Substitution: The 6-chloro group in CP-NH₂ increases electrophilicity at the 4-position, enhancing reactivity in nucleophilic substitution reactions compared to BC-NH₂ (non-chlorinated) .
- Side Chain Modifications: The benzyloxy-aminomethyl group in CP-NH₂ and BC-NH₂ enables covalent binding to proteins (e.g., via HaloTag systems), whereas methylsulfanyl or dimethylamino substituents (e.g., in C₅H₅ClIN₃S or C₆H₉ClN₄) prioritize hydrophobic interactions .
- Core Heterocycle: BG-NH₂’s purine core (vs. pyrimidine in CP-NH₂) alters binding specificity, favoring adenosine receptor interactions over kinase targets .
Table 2: Property Comparison
Key Findings :
- Chlorine Impact : The 6-Cl in CP-NH₂ significantly improves kinase inhibition (IC₅₀ = 12.3 nM for EGFR) compared to BC-NH₂ (IC₅₀ >1000 nM), highlighting chlorine’s role in target engagement .
- Solubility : CP-NH₂’s lower solubility (0.5 mg/mL in PBS) vs. BC-NH₂ (1.2 mg/mL) correlates with its higher LogP (2.1 vs. 1.8), suggesting trade-offs between lipophilicity and bioavailability .
- Heterocycle Influence: BG-NH₂’s purine core shifts activity toward GPCRs (e.g., adenosine receptors) rather than kinases, emphasizing core structure’s role in target selectivity .
Biological Activity
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine, also known by its CAS number 913817-45-5, is a chemical compound that has garnered attention for its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This compound exhibits significant interactions with cholinesterases and monoamine oxidase B (MAO B), which are crucial enzymes in neurotransmitter metabolism.
Primary Targets:
- Cholinesterases: This compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine, a neurotransmitter vital for cognitive functions such as memory and learning.
- Monoamine Oxidase B (MAO B): Inhibition of MAO B results in elevated dopamine levels, which can enhance mood regulation and motor control.
Biochemical Pathways:
The inhibition of these enzymes contributes to enhanced cholinergic and dopaminergic neurotransmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In Vitro Studies
-
Cholinesterase Inhibition:
- Studies have demonstrated that this compound effectively inhibits AChE and BChE with IC50 values indicating strong potency compared to other known inhibitors.
-
MAO B Activity:
- The compound has been shown to inhibit MAO B activity, which is significant for increasing dopamine levels. Such activity is critical in the context of mood disorders and neurodegenerative conditions.
- Cell Line Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | AChE/BChE | <10 | Strong inhibitor; enhances acetylcholine levels |
| 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine | AChE | 15 | Less potent than the primary compound |
| 4-((4-(Aminomethyl)benzyl)oxy)-5-chloropyrimidin-2-amine | MAO B | 20 | Similar mechanism but slightly less effective |
Synthetic Routes
The synthesis of this compound typically involves a multi-step process starting from 4-(aminomethyl)benzyl alcohol reacted with 6-chloropyrimidin-2-amine under specific conditions, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent.
Q & A
Q. What synthetic routes are commonly employed for preparing 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine?
The compound can be synthesized via multi-step protocols involving:
- Nucleophilic substitution : Reaction of 6-chloro-2-aminopyrimidine derivatives with 4-(aminomethyl)benzyl alcohol under reflux conditions in ethanol .
- Mannich-type reactions : Use of formaldehyde and morpholine for functionalizing pyrimidine intermediates, followed by purification via crystallization .
- Key considerations : Reaction time (10–12 hours), solvent choice (ethanol or DMF), and stoichiometric ratios of amines to pyrimidine precursors to minimize side products .
Q. How is the compound structurally characterized to confirm its identity?
Standard techniques include:
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings and the pyrimidine core .
- NMR spectroscopy : Distinct signals for the aminomethyl group (~δ 4.2 ppm, singlet) and aromatic protons (δ 6.8–8.1 ppm) .
- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 305.1 for C₁₂H₁₄ClN₅O) .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme inhibition : Screening against targets like 5-lipoxygenase (5-LOX) using fluorescence-based assays, with IC₅₀ values compared to reference inhibitors (e.g., zileuton) .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Reaction design : Computational modeling (e.g., density functional theory) predicts favorable reaction pathways and transition states, reducing trial-and-error approaches .
- Catalysis : Use of palladium catalysts for C–N coupling steps, improving efficiency from ~45% to >75% yield .
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the target compound from chlorinated byproducts .
Q. What methods resolve contradictions in reported biological activity across studies?
- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8 alters 5-LOX activity) and cell line selection (e.g., primary vs. immortalized cells) .
- Metabolic stability testing : Liver microsome assays identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation), explaining discrepancies in in vivo vs. in vitro efficacy .
Q. How do structural modifications influence bioactivity?
- SAR studies : Systematic substitution of the benzyloxy group (e.g., halogenation or methoxy addition) reveals enhanced 5-LOX inhibition with electron-withdrawing groups (Cl, F) .
- Hydrogen bonding analysis : Crystal structures show intramolecular N–H⋯N bonds stabilize the active conformation, while weaker C–H⋯π interactions reduce solubility .
Q. What advanced techniques validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
